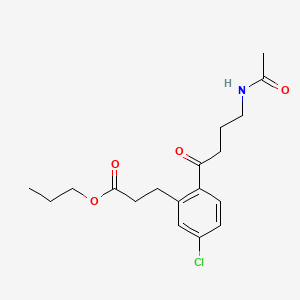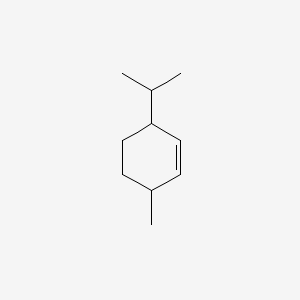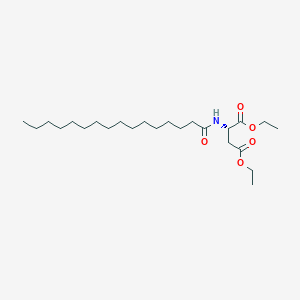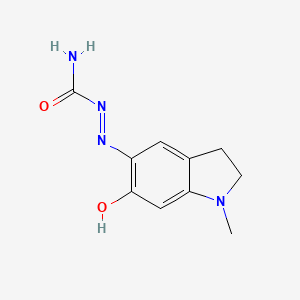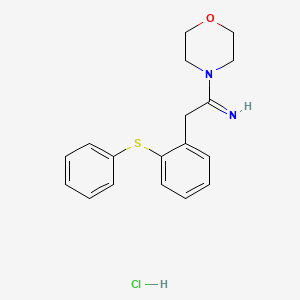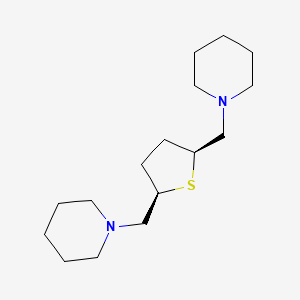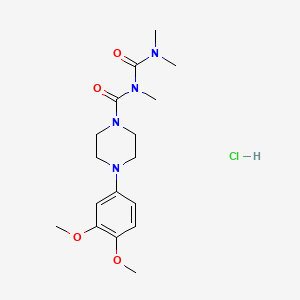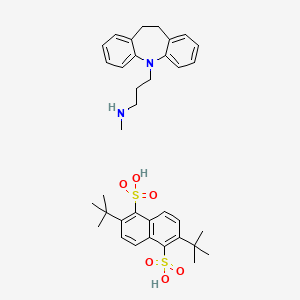![molecular formula C32H30N2O2 B12751531 9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]- CAS No. 41611-76-1](/img/structure/B12751531.png)
9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE is an organic compound known for its significant applications in various fields, particularly in organic electronics. This compound is characterized by its unique structure, which includes two ethyl-6-methylphenylamino groups attached to an anthraquinone core. It is widely recognized for its excellent photophysical properties and stability, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
The synthesis of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE typically involves the ethylation of anthranilic acid followed by a series of reactions to introduce the desired functional groups. The general synthetic route includes the following steps:
Ethylation of Anthranilic Acid: Anthranilic acid is reacted with an ethylating agent under controlled conditions to form ethylated anthranilic acid.
Formation of Intermediate: The ethylated anthranilic acid is then subjected to further reactions, including oxidation and amination, to form the intermediate compound.
Final Product Formation: The intermediate compound undergoes a final reaction with 2-ethyl-6-methylphenylamine to yield 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and temperature control to enhance the efficiency of the synthesis process.
化学反応の分析
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to its corresponding hydroquinone form.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE has a wide range of scientific research applications, including:
Organic Electronics: It is extensively used in the fabrication of OLEDs due to its excellent photophysical properties and stability.
Photovoltaic Devices: The compound is employed in organic solar cells to enhance their efficiency and stability.
Fluorescent Probes: Its strong fluorescence makes it suitable for use in fluorescent probes for biological imaging and detection.
Photosensitive Materials: The compound is used in the development of photosensitive materials for various optical applications.
作用機序
The mechanism of action of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to the excitation of electrons to higher energy states. These excited electrons can then participate in various photophysical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound and its ability to undergo efficient energy transfer .
類似化合物との比較
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE can be compared with other similar compounds, such as:
1,4-BIS[(2-ETHYL-6-METHYLANILINO)ANTHRAQUINONE: This compound has a similar structure but differs in the substitution pattern on the anthraquinone core.
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]-9,10-ANTHRACENEDIONE: This compound has a different oxidation state of the anthraquinone core.
The uniqueness of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE lies in its specific substitution pattern and the resulting photophysical properties, which make it particularly suitable for applications in organic electronics and optoelectronic devices .
特性
CAS番号 |
41611-76-1 |
|---|---|
分子式 |
C32H30N2O2 |
分子量 |
474.6 g/mol |
IUPAC名 |
1,4-bis(2-ethyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H30N2O2/c1-5-21-13-9-11-19(3)29(21)33-25-17-18-26(34-30-20(4)12-10-14-22(30)6-2)28-27(25)31(35)23-15-7-8-16-24(23)32(28)36/h7-18,33-34H,5-6H2,1-4H3 |
InChIキー |
NPJJGMRERPXCSE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)C)C(=O)C5=CC=CC=C5C3=O)C |
物理的記述 |
Dry Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





